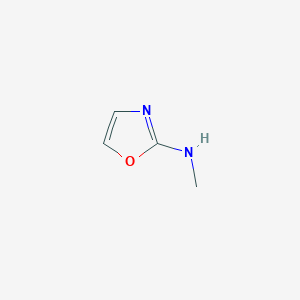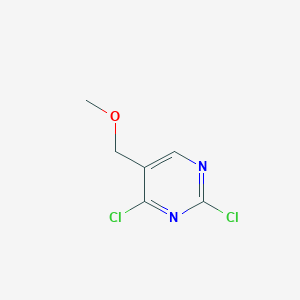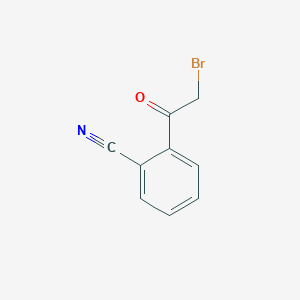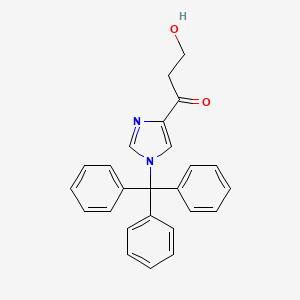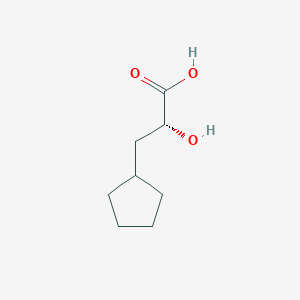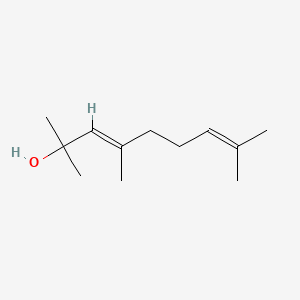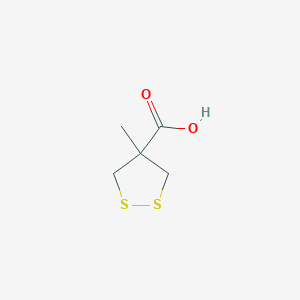
4-Methyl-1,2-dithiolane-4-carboxylic acid
Descripción general
Descripción
4-Methyl-1,2-dithiolane-4-carboxylic acid is a chemical compound with the molecular formula C5H8O2S2 . It has an average mass of 164.246 Da and a monoisotopic mass of 163.996567 Da .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2-dithiolane-4-carboxylic acid consists of a five-membered ring with two sulfur atoms, one methyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
4-Methyl-1,2-dithiolane-4-carboxylic acid has a predicted density of 1.387±0.06 g/cm3 and a predicted boiling point of 305.7±31.0 °C .Aplicaciones Científicas De Investigación
Biological Functions and Chemical Reactivity
4-Methyl-1,2-dithiolane-4-carboxylic acid, as part of the 1,2-dithiolane ring system, shows significant biological functions and specific chemical reactivity. This class of heterocyclic compounds has been an area of interest due to its biological relevance, especially in peptide chemistry. The synthesis of peptides containing this ring system, such as For-Met-Adt-Phe-OMe, demonstrates its potential in modifying peptide structures and activities (Morera et al., 2002).
Biocidal Properties and Presence in Asparagus
1,2-Dithiolane derivatives, including 4-Methyl-1,2-dithiolane-4-carboxylic acid, are known for their biocidal properties. One notable derivative, asparagusic acid, is found in asparagus and is responsible for the distinctive urine odor produced after consuming this vegetable. This compound's presence in natural products showcases its biological significance and potential for further research applications (Mitchell, 2013).
Enhanced Chemical Reactivity
The presence of two adjacent sulfur atoms in compounds like asparagusic acid (1,2-dithiolane-4-carboxylic acid) enhances chemical reactivity, endowing it with unique biological properties. This includes the potential for substituting α-lipoic acid in α-keto-acid oxidation systems, indicating its role in intermediary metabolism and exploratory applications (Mitchell & Waring, 2014).
Applications in Material Science and Chemistry
4-Methyl-1,2-dithiolane-4-carboxylic acid derivatives have applications beyond biology. For instance, they are used in synthesizing new spices and flavoring agents, showcasing their utility in diverse fields like food chemistry (Wang Ting-ting, 2010). Additionally, these compounds have been studied in the context of free-radical polymerizations, indicating their potential in developing new materials and polymers (Wrzyszczyński et al., 2000).
Safety And Hazards
Direcciones Futuras
The future directions of research on 4-Methyl-1,2-dithiolane-4-carboxylic acid could involve further exploration of its potential as a thioredoxin reductase 1 inhibitor . This could have implications in the field of cancer research, given the role of thioredoxin reductase 1 in cellular redox homeostasis and its overexpression in cancer development .
Propiedades
IUPAC Name |
4-methyldithiolane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYNUBURGFMPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSSC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602095 | |
| Record name | 4-Methyl-1,2-dithiolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2-dithiolane-4-carboxylic acid | |
CAS RN |
208243-72-5 | |
| Record name | 4-Methyl-1,2-dithiolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

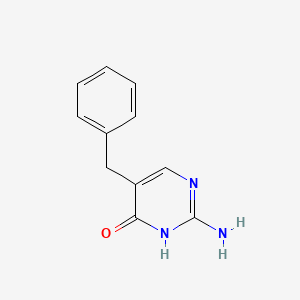
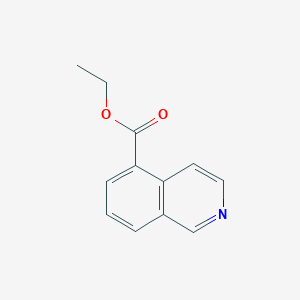
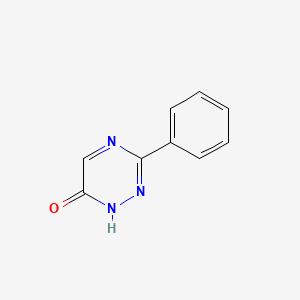
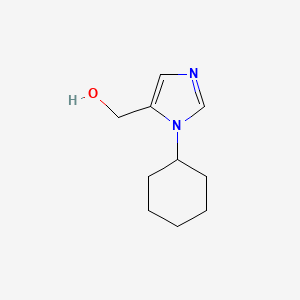
![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)
